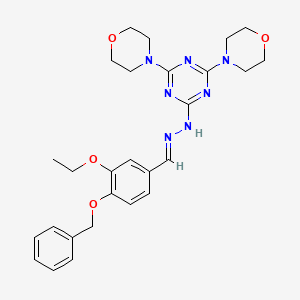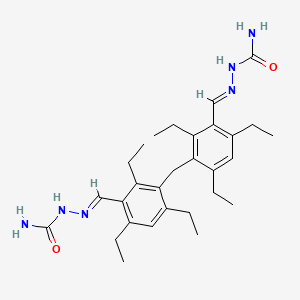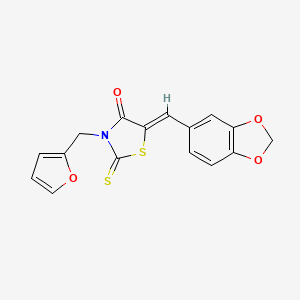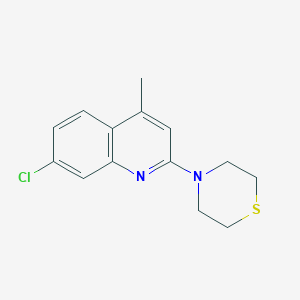
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine
Descripción general
Descripción
N-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine, also known as MQPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a critical role in a wide range of biological processes.
Mecanismo De Acción
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine acts as a competitive inhibitor of serine proteases by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate and thus inhibits its activity. This compound has been shown to be highly selective for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve wound healing. This compound has also been shown to have anticoagulant effects, which could have potential applications in the treatment of thrombotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. It is also relatively easy to synthesize and is commercially available. However, there are some limitations to its use. This compound is not effective against all serine proteases and may have off-target effects. Additionally, its effects may be influenced by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research involving N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine. One area of interest is the development of more potent and selective inhibitors of serine proteases. Another area of interest is the use of this compound as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Further studies are also needed to better understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
N'-(8-methoxy-4-methyl-2-quinolinyl)-N,N-dimethyl-1,3-propanediamine has been used extensively in scientific research as a tool for studying the role of serine proteases in various biological processes. It has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. This compound has also been used to study the role of serine proteases in cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
N-(8-methoxy-4-methylquinolin-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-12-11-15(17-9-6-10-19(2)3)18-16-13(12)7-5-8-14(16)20-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNRIKGGNKOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(benzyloxy)phenoxy]-N'-(2,3-dimethoxybenzylidene)propanohydrazide](/img/structure/B3864230.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B3864240.png)






![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B3864300.png)
![2-(benzylthio)-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3864310.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3864313.png)


![4'-({[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3864339.png)